1-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-7,7-dimethyl-4-thiophen-3-yl-3,4,6,8-tetrahydroquinoline-2,5-dione
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Overview
Description
1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a unique combination of heterocyclic structures This compound is characterized by the presence of a thiadiazole ring, a thiophene ring, and an octahydroquinoline ring
Preparation Methods
The synthesis of 1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine hydrate under reflux conditions. This reaction typically requires a solvent such as ethanol or methanol.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through a nucleophilic substitution reaction using an appropriate ethylating agent, such as ethyl iodide, in the presence of a base like sodium hydride.
Synthesis of the Octahydroquinoline Ring: The octahydroquinoline ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a substituted aniline, under acidic conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a condensation reaction involving a suitable dicarbonyl compound and elemental sulfur.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole and thiophene rings. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.
Cyclization: The compound can undergo intramolecular cyclization reactions to form additional ring structures, depending on the reaction conditions and the presence of suitable functional groups.
Scientific Research Applications
1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding, particularly in the context of drug discovery.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of multiple heterocyclic rings allows the compound to interact with different binding sites, enhancing its versatility as a research tool.
Comparison with Similar Compounds
1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can be compared with other similar compounds, such as:
Thiazoles: Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring. They share some structural similarities with thiadiazoles but differ in their chemical reactivity and biological activity.
Thiophenes: Thiophenes are five-membered rings containing a sulfur atom. They are structurally similar to thiadiazoles but lack the nitrogen atoms, resulting in different chemical properties and applications.
Quinolines: Quinolines are bicyclic compounds containing a benzene ring fused to a pyridine ring. They share some structural features with octahydroquinolines but differ in their degree of saturation and chemical reactivity.
The uniqueness of 1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-7,7-DIMETHYL-4-(THIOPHEN-3-YL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE lies in its combination of these different heterocyclic structures, which imparts a unique set of chemical and biological properties.
Properties
Molecular Formula |
C19H21N3O2S3 |
---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-7,7-dimethyl-4-thiophen-3-yl-3,4,6,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C19H21N3O2S3/c1-4-26-18-21-20-17(27-18)22-13-8-19(2,3)9-14(23)16(13)12(7-15(22)24)11-5-6-25-10-11/h5-6,10,12H,4,7-9H2,1-3H3 |
InChI Key |
MHUPRUNDECHWLR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)N2C(=O)CC(C3=C2CC(CC3=O)(C)C)C4=CSC=C4 |
Origin of Product |
United States |
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